8-(2,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione
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Overview
Description
8-(2,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,5-dimethylbenzaldehyde with 1-methyl-3-(2-oxopropyl)urea in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions typically include the use of organic solvents such as toluene or THF, and the reactions are carried out under reflux or at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-(2,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the compound .
Scientific Research Applications
8-(2,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(2,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(2,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione include:
- 3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Dimethyl (2-oxopropyl)phosphonate
Uniqueness
The uniqueness of 8-(2,5-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific structural features, which confer distinct chemical and biological properties. Its multiple aromatic rings and functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H23N5O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
6-(2,5-dimethylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O3/c1-15-10-11-16(2)19(12-15)30-20(18-8-6-5-7-9-18)14-28-21-22(26-24(28)30)27(4)25(33)29(23(21)32)13-17(3)31/h5-12,14H,13H2,1-4H3 |
InChI Key |
UKGPVRAJINHIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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